molecular formula C15H25O3P B13138503 Diethyl 1-phenylpentylphosphonate CAS No. 33973-56-7

Diethyl 1-phenylpentylphosphonate

Cat. No.: B13138503
CAS No.: 33973-56-7
M. Wt: 284.33 g/mol
InChI Key: YXYYZPDGOACFLV-UHFFFAOYSA-N
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Description

Diethyl 1-phenylpentylphosphonate is an organophosphorus compound with the molecular formula C12H19O3P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a phenyl and pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1-phenylpentylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 1-bromopentane in the presence of a base to form this compound .

Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, H-phosphonate diesters are coupled with aryl and vinyl halides under microwave irradiation, achieving high yields in a short time .

Industrial Production Methods

Industrial production of this compound typically employs large-scale versions of the aforementioned synthetic routes. The Michaelis-Arbuzov reaction is favored due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-phenylpentylphosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 1-phenylpentylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 1-phenylpentylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to inhibit enzymes that process phosphate substrates. This inhibition can disrupt various biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl benzylphosphonate
  • Diethyl phenylphosphonate
  • Diethyl 2-bromoethylphosphonate

Uniqueness

Diethyl 1-phenylpentylphosphonate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various applications .

Properties

CAS No.

33973-56-7

Molecular Formula

C15H25O3P

Molecular Weight

284.33 g/mol

IUPAC Name

1-diethoxyphosphorylpentylbenzene

InChI

InChI=1S/C15H25O3P/c1-4-7-13-15(14-11-9-8-10-12-14)19(16,17-5-2)18-6-3/h8-12,15H,4-7,13H2,1-3H3

InChI Key

YXYYZPDGOACFLV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)P(=O)(OCC)OCC

Origin of Product

United States

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